2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. It belongs to the purine family and features a unique structure that combines various aromatic and functional groups. The compound's molecular formula is , with a molecular weight of approximately 435.44 g/mol .
This compound is classified under the category of purine derivatives, which are known for their roles in biological processes, including cellular signaling and energy transfer. The presence of the carboxamide group enhances its solubility and biological activity, making it an interesting candidate for further research in medicinal chemistry .
The synthesis of 2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions starting from simpler purine derivatives. Common synthetic routes may include:
Each step can be optimized for yield and purity using various reagents such as potassium permanganate for oxidation or sodium borohydride for reduction .
The molecular structure of 2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is characterized by:
CCOC1=CC=C(C=C1OC)C(=O)N2C(=O)N(C(=N2)N)C3=NC=CN=C3C=C(C=C)C(=O)NThis structure indicates multiple functional groups that contribute to its chemical reactivity and biological interactions .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding how the compound might behave in biological systems or when used as a pharmaceutical agent .
The mechanism of action for 2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is hypothesized to involve interaction with purinergic receptors. These receptors play vital roles in various physiological processes such as inflammation and immune responses.
Research suggests that compounds similar to this one may act as inhibitors or modulators of these receptors, potentially making them candidates for treating conditions like rheumatoid arthritis or other inflammatory diseases .
While specific physical properties such as melting point and boiling point are not extensively documented, the following data is available:
These properties suggest that the compound may exhibit moderate solubility in polar solvents, making it suitable for various laboratory applications .
2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has potential applications in:
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 2435-59-8